molecular formula C25H26O5 B1141723 2,3,5-Tri-O-benzyl-D-lyxofuranose CAS No. 115563-43-4

2,3,5-Tri-O-benzyl-D-lyxofuranose

Cat. No.: B1141723
CAS No.: 115563-43-4
M. Wt: 406.47
InChI Key:
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Description

2,3,5-Tri-O-benzyl-D-lyxofuranose is a derivative of lyxofuranose, a monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 5 of the lyxofuranose ring. It is primarily used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that it can undergo reaction with nucleophilic carbon species to afford C-ribosides

Molecular Mechanism

The molecular mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose is not well-defined. It is known to be involved in methylation reactions and click chemistry modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose typically involves the protection of hydroxyl groups in lyxofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale protection reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the protection reaction.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the free hydroxyl groups.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of D-lyxofuranose.

    Substitution: Formation of various substituted lyxofuranose derivatives.

Scientific Research Applications

2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycomimetics.

    Biology: Serves as a building block for the synthesis of biologically active molecules.

    Medicine: Potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2,3,5-Tri-O-benzyl-D-xylofuranose
  • 2,3,5-Tri-O-benzyl-D-arabinofuranose

Comparison: 2,3,5-Tri-O-benzyl-D-lyxofuranose is unique due to its specific stereochemistry and the position of the benzyl groups. Compared to 2,3,5-Tri-O-benzyl-D-xylofuranose and 2,3,5-Tri-O-benzyl-D-arabinofuranose, it offers different reactivity and selectivity in synthetic applications. The choice of compound depends on the desired chemical transformation and the target molecule .

Properties

IUPAC Name

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJKMDPQFZBQOK-NPZNXQLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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